molecular formula C19H18N2O4 B1392482 3-[4-(4-Methylbenzyl)-2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl]propanoic acid CAS No. 1243079-97-1

3-[4-(4-Methylbenzyl)-2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl]propanoic acid

Cat. No. B1392482
M. Wt: 338.4 g/mol
InChI Key: DFMRRIAVKBELQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is available for purchase online for pharmaceutical testing . It’s a highly researched chemical compound.

Scientific Research Applications

Heterocyclic Synthesis and Characterization

Researchers synthesized various heterocyclic compounds, including those related to 3-[4-(4-Methylbenzyl)-2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl]propanoic acid, exploring their structural and chemical properties. For instance, novel heterocyclic products were obtained from bromo-DHAA reactions, leading to the synthesis of compounds like 3-(3,4-dihydroquinoxalin-2-yl)-4-hydroxy-6-methyl-2H-pyran-2-one/3-(3,4-dihydroquinoxalin-2-yl)-6-methyl-2H-pyran-2,4(3H)-dione (Hikem-Oukacha et al., 2011).

Structural Studies of Uracil Derivatives

In-depth structural analysis and synthesis of uracil derivatives were conducted. This included the creation of compounds such as methyl 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate, showcasing their interaction potential with DNA and offering insights into their structural dynamics (Ting Yao et al., 2013).

Quality Control in Pharmaceutical Synthesis

Research on quinolin-4-one propanoic acids, closely related to the chemical , highlighted their potential as scaffolds for antimicrobial drugs. This work also delved into analytical methods for quality control in the synthesis of active pharmaceutical ingredients, an essential aspect of drug development (V. O. Zubkov et al., 2016).

Exploration of Antiproliferative and Antimicrobial Activity

Compounds structurally similar to 3-[4-(4-Methylbenzyl)-2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl]propanoic acid were evaluated for their antiproliferative and antimicrobial activities. This research offers insights into the potential therapeutic applications of such compounds (Božić et al., 2017).

Binding with Serum Proteins

Studies have been conducted on the binding of structurally related naphthoquinone derivatives with serum albumin proteins. This research is critical in understanding the interactions of such compounds within biological systems and their cytotoxicity effects, which are relevant to drug design and delivery (Jali et al., 2014).

properties

IUPAC Name

3-[4-[(4-methylphenyl)methyl]-2,3-dioxoquinoxalin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-13-6-8-14(9-7-13)12-21-16-5-3-2-4-15(16)20(11-10-17(22)23)18(24)19(21)25/h2-9H,10-12H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMRRIAVKBELQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N(C(=O)C2=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(4-Methylbenzyl)-2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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